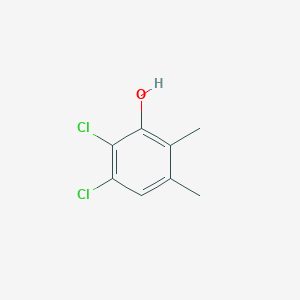
2,3-Dichloro-5,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-5,6-dimethylphenol is an organic compound with the molecular formula C8H8Cl2O. It is a derivative of phenol, characterized by the presence of two chlorine atoms and two methyl groups attached to the benzene ring. This compound is known for its antiseptic properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5,6-dimethylphenol can be synthesized through several methods. One common approach involves the chlorination of 3,5-dimethylphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature conditions. The reaction proceeds as follows:
[ \text{C}_6\text{H}_3(\text{CH}_3)_2\text{OH} + 2\text{Cl}_2 \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_2\text{Cl}_2\text{OH} + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and dichromate salts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or chlorinated benzoquinones.
Reduction: Formation of less chlorinated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,3-Dichloro-5,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial formulations.
Industry: Employed in the production of antiseptics, disinfectants, and preservatives.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,6-dimethylphenol involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This antimicrobial activity is primarily due to the presence of chlorine atoms, which enhance the compound’s ability to penetrate and disrupt cell membranes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-3,5-dimethylphenol: Another chlorinated phenol with similar antiseptic properties.
2,6-Dichloro-4-methylphenol: A related compound with variations in the position of chlorine and methyl groups.
Triclosan: A widely used antimicrobial agent with a similar phenolic structure.
Uniqueness
2,3-Dichloro-
Properties
Molecular Formula |
C8H8Cl2O |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
2,3-dichloro-5,6-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)7(10)8(11)5(4)2/h3,11H,1-2H3 |
InChI Key |
DVCMHVMFRYKGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


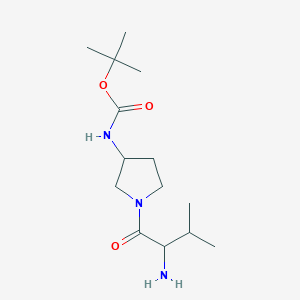
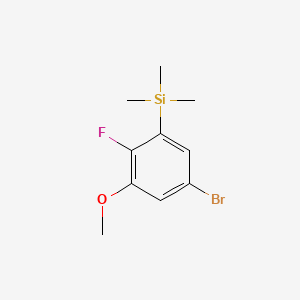
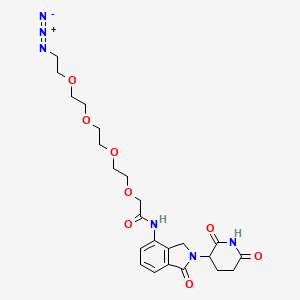
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14775709.png)
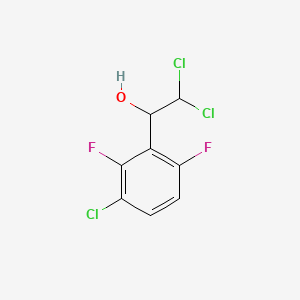
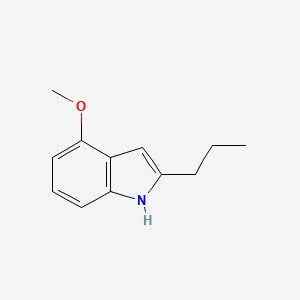
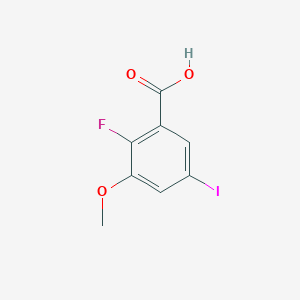
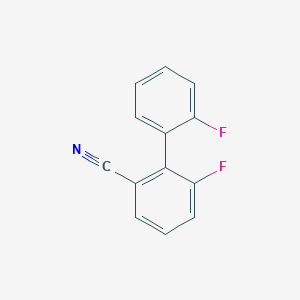
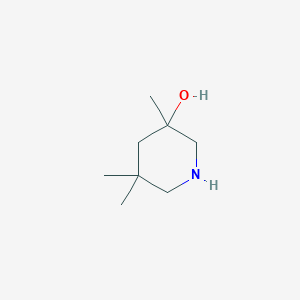
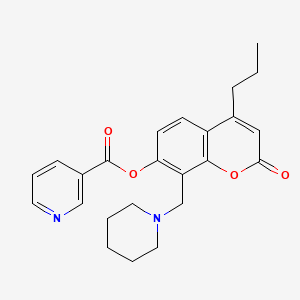
![2-amino-N-ethyl-N-[(3-nitrophenyl)methyl]propanamide](/img/structure/B14775739.png)
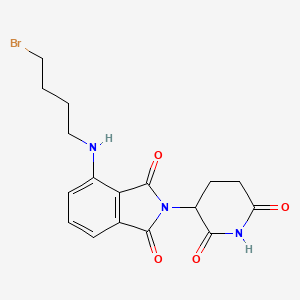
![N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B14775747.png)

